molecular formula C22H24N4O3S B4224957 N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide

N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide

Cat. No.: B4224957
M. Wt: 424.5 g/mol
InChI Key: AHVPKFVSZVPFEZ-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyl group, a hydroxybenzyl group, and a pyrimidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydroxybenzylamine derivative, followed by the introduction of the allyl group through allylation reactions. The final step involves the sulfonamide formation by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide shares structural similarities with other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine.
  • Unique Features: The presence of the allyl and hydroxybenzyl groups distinguishes it from other sulfonamides, potentially leading to unique biological activities and applications.

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[(2-hydroxy-3-prop-2-enylphenyl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-4-6-17-7-5-8-18(21(17)27)14-23-19-9-11-20(12-10-19)30(28,29)26-22-24-15(2)13-16(3)25-22/h4-5,7-13,23,27H,1,6,14H2,2-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVPKFVSZVPFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC(=C3O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide
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N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide
Reactant of Route 4
N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide
Reactant of Route 5
N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4,6-Dimethylpyrimidin-2-YL)-4-({[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methyl}amino)benzene-1-sulfonamide

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